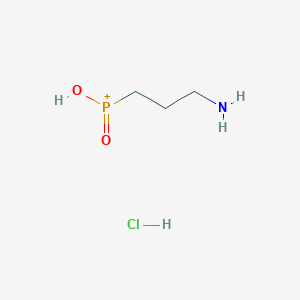
3-Aminopropylphosphinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropylphosphinic acid hydrochloride is a compound used in scientific research, particularly as an agonist at the GABA B receptor . It belongs to a class of phosphinic acid GABA B agonists, which also includes compounds like SKF-97,541 . The compound has a binding affinity to the GABA B receptor, making it significant in neuropharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropylphosphinic acid hydrochloride typically involves the reaction of 3-aminopropylphosphonic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopropylphosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphinic acid derivatives, reduced amine forms, and substituted phosphinic acids .
Applications De Recherche Scientifique
3-Aminopropylphosphinic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by binding to the GABA B receptor, a type of G-protein-coupled receptor. This binding activates the receptor, leading to various downstream effects, including the modulation of neurotransmitter release and neuronal excitability . The molecular targets involved include the GABA B receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
SKF-97,541: Another phosphinic acid GABA B agonist with similar binding properties.
Baclofen: A well-known GABA B receptor agonist used clinically.
Phosphinic Acid Derivatives: Various derivatives with similar structures and functions.
Uniqueness
Its structure allows for specific interactions with the receptor, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C3H10ClNO2P+ |
|---|---|
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
3-aminopropyl-hydroxy-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C3H8NO2P.ClH/c4-2-1-3-7(5)6;/h1-4H2;1H/p+1 |
Clé InChI |
CUTCKPATBZBDOO-UHFFFAOYSA-O |
SMILES canonique |
C(CN)C[P+](=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)




![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)



![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)


